molecular formula C11H20N2O2 B1493227 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one CAS No. 2091577-64-7

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Cat. No. B1493227
CAS RN: 2091577-64-7
M. Wt: 212.29 g/mol
InChI Key: MAHVRARKXIMSGB-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, or more commonly known as MMAA, is an organosulfur compound and an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile building block in organic synthesis due to its ability to form covalent bonds with various functional groups. MMAA is also used as a catalyst in various processes, such as polymerization, semiconductor synthesis, and chemical vapor deposition.

Scientific Research Applications

1. Selective Antagonist Activity

Research has identified BMY 7378, a derivative of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, as a selective antagonist for the alpha 1D-adrenoceptor subtype. This compound has shown high affinity in rat aorta alpha 1-adrenoceptor, suggesting potential applications in cardiovascular research and drug development (Goetz et al., 1995).

2. Electrophilic Amination Applications

Electrophilic amination of C-H-Acidic compounds with derivatives of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has been explored. This process has been used to study reactions with various compounds such as malonic acid derivatives, showcasing the compound's utility in synthetic organic chemistry (Andreae et al., 1992).

3. Synthesis of Nonpeptide Antagonists

The compound has been implicated in the synthesis of nonpeptide antagonists like CP-96,345. This antagonist of the substance P (NK1) receptor demonstrates the compound's relevance in developing novel therapeutic agents (Snider et al., 1991).

4. Role in Antibacterial Activity

Research into novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which are structurally related to 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, has shown potent antibacterial activity against respiratory pathogens. This highlights potential applications in developing new antibiotics (Odagiri et al., 2013).

properties

IUPAC Name

2-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-7-9-6-13(10(14)5-12)8-11(9)3-2-4-11/h9H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHVRARKXIMSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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